4,4,5,5-Tetramethyl-2-(5-(trifluoromethyl)benzo[b]thiophen-2-yl)-1,3,2-dioxaborolane
Overview
Description
The compound is a derivative of boric acid, specifically a boronic acid pinacol ester . These compounds are significant reaction intermediates in organic synthesis reactions and have many applications in carbon-carbon coupling and carbon heterocoupling reactions . They have unique structures that give them good biological activity and pharmacological effects .
Molecular Structure Analysis
The structure of similar compounds is usually verified by FTIR, 1H and 13C NMR, and MS . The single crystal structure can be gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) is often applied to further calculate the molecular structure and compare it with X-ray values .Chemical Reactions Analysis
Boronic acid pinacol ester compounds are significant reaction intermediates which have many applications in carbon-carbon coupling and carbon heterocoupling reactions . They have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .Scientific Research Applications
Synthesis of Thiophene Derivatives
Thiophene derivatives are important in various fields, including pharmaceuticals, materials science, and organic electronics. The synthesis of thiophene derivatives has been a significant area of research due to their valuable bioactivities and wide range of applications. For instance, thiophene analogues have been synthesized and evaluated for potential carcinogenicity, considering the biological activity retention when replacing aromatic rings with isosteric or isoelectronic aromatic rings, such as in benzidine and 4-aminobiphenyl analogues (Ashby et al., 1978).
Benzoxaboroles and Organic Synthesis
Benzoxaboroles, compounds related to the borylated thiophenes, have seen new applications due to their unique properties and biological activities. These compounds, derived from phenylboronic acids, have been studied for their role as building blocks in organic synthesis, biological activity, and potential in drug development. Their synthesis and applications cover a broad spectrum, from serving as molecular receptors for sugars and glycoconjugates to their role in clinical trials for their antimicrobial and anti-inflammatory properties (Adamczyk-Woźniak et al., 2009).
Drug Design and Molecular Synthesis
The compound's relevance extends to drug design, where structural modifications of bioactive molecules, including thiophene and benzothiophene derivatives, are explored for optimized antiviral, antitumor, and antimicrobial actions. Such research underscores the importance of thiophene derivatives in medicinal chemistry, demonstrating the potential for developing new therapeutic agents with enhanced efficacy and selectivity (Ostrowski, 2022).
Environmental and Analytical Chemistry
The study of organosulfur compounds, like those related to "4,4,5,5-Tetramethyl-2-(5-(trifluoromethyl)benzo[b]thiophen-2-yl)-1,3,2-dioxaborolane," in environmental samples highlights the need for understanding their stability, degradation pathways, and potential environmental impact. For example, condensed thiophenes found in petroleum and their biodegradation have been reviewed to understand their toxicity and environmental fate (Kropp & Fedorak, 1998).
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[5-(trifluoromethyl)-1-benzothiophen-2-yl]-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BF3O2S/c1-13(2)14(3,4)21-16(20-13)12-8-9-7-10(15(17,18)19)5-6-11(9)22-12/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTGDBDNGKFAFLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(S2)C=CC(=C3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BF3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40725462 | |
Record name | 4,4,5,5-Tetramethyl-2-[5-(trifluoromethyl)-1-benzothiophen-2-yl]-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40725462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1184850-41-6 | |
Record name | 4,4,5,5-Tetramethyl-2-[5-(trifluoromethyl)-1-benzothiophen-2-yl]-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40725462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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